10-Nitrooleate-d17 (nitrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Nitrooleate-d17 (nitrate) is a deuterium-labeled derivative of 10-nitrooleic acid nitrate. This compound is a nitrated unsaturated fatty acid and represents a novel class of endogenous lipid-derived signaling molecules. It is primarily used as an internal standard for the quantification of 10-nitrooleate by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Nitrooleate-d17 (nitrate) is synthesized through the nitration of oleic acid. The nitration process involves the use of peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 10-Nitrooleate-d17 (nitrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is typically stored at -20°C to ensure its stability over time .
Chemical Reactions Analysis
Types of Reactions
10-Nitrooleate-d17 (nitrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of 10-nitrooleate, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Nitrooleate-d17 (nitrate) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of nitrated fatty acids.
Biology: Investigated for its role in cellular signaling and as a ligand for peroxisome proliferator-activated receptor gamma.
Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress, inflammation, and fibrosis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in lipid biochemistry
Mechanism of Action
10-Nitrooleate-d17 (nitrate) exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma Activation: The compound serves as a potent ligand for this receptor, promoting the differentiation of preadipocytes to adipocytes.
Nitric Oxide Release: It can decompose or be metabolized to release nitric oxide, which plays a crucial role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
9-Nitrooleate: Another regioisomer of nitrooleate formed by the nitration of oleic acid.
12-Nitrolinoleate: A nitrated linoleic acid with similar signaling properties.
Cholesteryl Nitrolinoleate: A nitrated cholesterol ester with comparable biological activities
Uniqueness
10-Nitrooleate-d17 (nitrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Its ability to activate peroxisome proliferator-activated receptor gamma and release nitric oxide further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-10-nitrooctadec-9-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADPCFZZWXOTI-RAGXLMKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.